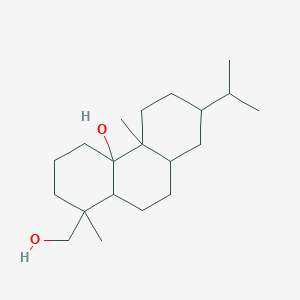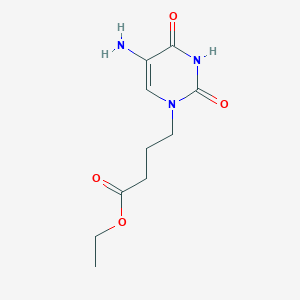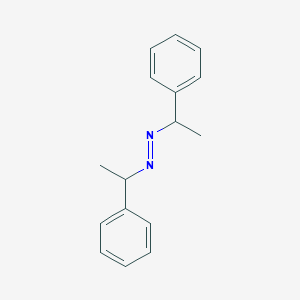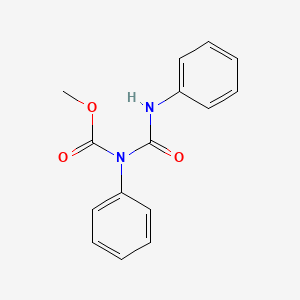
methyl (Z)-3-anilinobut-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (Z)-3-anilinobut-2-enoate is an organic compound characterized by the presence of an ester functional group and a conjugated double bond system
準備方法
Synthetic Routes and Reaction Conditions: Methyl (Z)-3-anilinobut-2-enoate can be synthesized through a variety of methods. One common approach involves the condensation of aniline with methyl acetoacetate under basic conditions, followed by the isomerization of the resulting product to obtain the (Z)-isomer. The reaction typically requires a base such as sodium ethoxide or potassium tert-butoxide and is carried out in an inert solvent like ethanol or tetrahydrofuran.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to facilitate the isomerization and minimize by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction of this compound can be achieved using hydrogenation catalysts such as palladium on carbon, resulting in the saturation of the double bond.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or alcohols replace the methoxy group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Amines or alcohols in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Saturated esters.
Substitution: Amides or esters with different alkoxy groups.
科学的研究の応用
Methyl (Z)-3-anilinobut-2-enoate has found applications in various fields of scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of methyl (Z)-3-anilinobut-2-enoate involves its interaction with molecular targets such as enzymes or receptors. The conjugated double bond system allows for electron delocalization, which can facilitate binding to active sites. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.
類似化合物との比較
Methyl (E)-3-anilinobut-2-enoate: The (E)-isomer of the compound, differing in the spatial arrangement of substituents around the double bond.
Ethyl (Z)-3-anilinobut-2-enoate: Similar structure but with an ethyl ester group instead of a methyl ester.
Methyl (Z)-3-aminobut-2-enoate: Similar structure but with an amino group instead of an aniline group.
Uniqueness: Methyl (Z)-3-anilinobut-2-enoate is unique due to its specific (Z)-configuration, which can influence its reactivity and interaction with biological targets. The presence of the aniline group also imparts distinct chemical properties compared to other similar compounds.
特性
分子式 |
C11H13NO2 |
|---|---|
分子量 |
191.23 g/mol |
IUPAC名 |
methyl (Z)-3-anilinobut-2-enoate |
InChI |
InChI=1S/C11H13NO2/c1-9(8-11(13)14-2)12-10-6-4-3-5-7-10/h3-8,12H,1-2H3/b9-8- |
InChIキー |
LAPKGJRJPQKJKI-HJWRWDBZSA-N |
異性体SMILES |
C/C(=C/C(=O)OC)/NC1=CC=CC=C1 |
正規SMILES |
CC(=CC(=O)OC)NC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2,3-Dimethyl-1,4-dioxaspiro[4.4]nonane](/img/structure/B14735881.png)

![Methyl 3-[4-[(bis(2-hydroxyethyl)amino)methyl]phenyl]propanoate](/img/structure/B14735888.png)




![[(4z)-5-Amino-4-imino-1-phenyl-4,5-dihydro-1h-pyrazolo[3,4-d]pyrimidin-3-yl]acetonitrile](/img/structure/B14735907.png)
![5-[(3-Fluorophenyl)methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one](/img/structure/B14735915.png)
![2,2'-[13,17-Bis(2-carboxyethyl)-3,8,12,18-tetramethylporphyrin-2,7-diyl]dicyclopropanecarboxylic acid](/img/structure/B14735921.png)
![2-Chloro-N-[(3-methylphenyl)carbamoyl]acetamide](/img/structure/B14735938.png)
![3-chloro-6-methyl-N-[4-[(4-methylphenyl)sulfonylamino]phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B14735945.png)
